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Compound of Interest

Compound Name: 3-Nitroisonicotinaldehyde

Cat. No.: B131329 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitroisonicotinaldehyde (CAS No: 153813-70-8), a valuable intermediate in pharmaceutical

and chemical research. The following sections detail the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists

and professionals in drug development.

Data Presentation
The spectroscopic data for 3-Nitroisonicotinaldehyde is summarized in the tables below. It is

important to note that while predicted ¹H NMR data is available, experimental data for ¹³C NMR,

IR, and MS is not readily found in public databases. Therefore, the expected values for these

techniques are inferred from the known functional groups of the molecule and by analogy to the

closely related compound, 3-nitrobenzaldehyde.

¹H NMR Spectroscopy
The predicted ¹H NMR spectral data for 3-Nitroisonicotinaldehyde in a suitable deuterated

solvent is presented below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.4 Singlet 1H
Aldehyde proton

(CHO)

~9.4 Singlet 1H Aromatic Proton (H-2)

~9.15 Doublet 1H Aromatic Proton (H-6)

~7.8 Doublet 1H Aromatic Proton (H-5)

Data is based on predicted values.

¹³C NMR Spectroscopy
The expected chemical shifts in the ¹³C NMR spectrum of 3-Nitroisonicotinaldehyde are

listed below. These are estimations based on the electronic environment of the carbon atoms.

Chemical Shift (δ) ppm Assignment

~190-193 Aldehyde Carbon (CHO)

~155-160 Aromatic Carbon (C-6)

~150-155 Aromatic Carbon (C-2)

~145-150 Aromatic Carbon attached to NO₂ (C-3)

~135-140 Aromatic Carbon attached to CHO (C-4)

~120-125 Aromatic Carbon (C-5)

Data is based on expected chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy
The anticipated major absorption bands in the IR spectrum of 3-Nitroisonicotinaldehyde are

detailed below, corresponding to its key functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100-3000 Aromatic C-H Stretching

~2850, ~2750 Aldehyde C-H Stretching (Fermi doublet)

~1710-1690 Aldehyde C=O Stretching

~1600-1580 Pyridine Ring C=C and C=N Stretching

~1550-1500 Nitro (NO₂) Asymmetric Stretching

~1360-1330 Nitro (NO₂) Symmetric Stretching

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)
The expected mass spectral data for 3-Nitroisonicotinaldehyde under electron ionization (EI)

is presented. The fragmentation pattern is predicted based on the stability of potential

fragments.

m/z Ratio Proposed Ion Fragment Notes

152 [C₆H₄N₂O₃]⁺˙ (Molecular Ion)
The parent molecule with a

single positive charge.

151 [M-H]⁺
Loss of a hydrogen radical

from the aldehyde.

122 [M-NO]⁺
Loss of a neutral nitric oxide

molecule.

106 [M-NO₂]⁺

Loss of a nitro radical, a

common fragmentation for

nitroaromatics.

78 [C₅H₄N]⁺
Represents the pyridyl cation

after loss of CO and NO₂.
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The molecular weight of 3-Nitroisonicotinaldehyde is 152.11 g/mol , and its exact mass is

152.02219199 Da.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. These are

generalized protocols that can be applied to a solid sample such as 3-
Nitroisonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-Nitroisonicotinaldehyde is prepared by dissolving approximately 10-20 mg of

the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an

internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and

¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable

frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a solid sample, the KBr pellet method is commonly used. Approximately 1-2 mg of solid 3-
Nitroisonicotinaldehyde is finely ground in an agate mortar. To this, about 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by

further grinding. The mixture is then transferred to a die and pressed under high pressure

(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is

then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
A dilute solution of 3-Nitroisonicotinaldehyde in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized

and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization
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and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer) based on their

To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitroisonicotinaldehyde: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-
nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms
https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms
https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms
https://www.benchchem.com/product/b131329#spectroscopic-data-of-3-nitroisonicotinaldehyde-1h-nmr-13c-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

